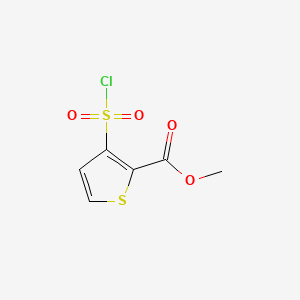
1,3-Dibenzyloxybenzene
Overview
Description
1,3-Dibenzyloxybenzene: is an organic compound with the molecular formula C20H18O2 . It is a derivative of benzene, where two benzyl groups are attached to the 1 and 3 positions of the benzene ring through oxygen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Mechanism of Action
Target of Action
The primary targets of 1,3-Dibenzyloxybenzene are currently unknown. This compound is a biochemical used in proteomics research
Mode of Action
It is known that this compound can be acylated with acetic anhydride to produce 3,5-dibenzyloxyacetophenone , a precursor for the production of various drugs.
Biochemical Pathways
Given its role as a precursor in the synthesis of various drugs , it is likely involved in several biochemical pathways
Result of Action
As a precursor in drug synthesis , it is likely to have significant effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxybenzene can be synthesized through the reaction of resorcinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups of resorcinol by benzyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding dihydroxybenzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxybenzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1,4-Dibenzyloxybenzene: Similar structure but with benzyl groups at the 1 and 4 positions.
1,2-Dibenzyloxybenzene: Benzyl groups at the 1 and 2 positions.
1,3-Dihydroxybenzene: The parent compound without benzyl groups.
Uniqueness: 1,3-Dibenzyloxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various chemical products .
Properties
IUPAC Name |
1,3-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESHZVQZWMQUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362173 | |
| Record name | 1,3-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3769-42-4 | |
| Record name | 1,3-Dibenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-dibenzyloxybenzene in the synthesis of 1,3-dideazauridine?
A: In the synthesis of 1,3-dideazauridine described by [], this compound serves as a protected form of 1,3-dihydroxybenzene. The benzyl protecting groups are added to prevent unwanted reactions at the hydroxyl groups during subsequent steps. After reacting with n-butyllithium and cadmium chloride to form the organocadmium intermediate, this compound is coupled with a protected ribose sugar. Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield the desired 1,3-dideazauridine.
Q2: Are there any alternative synthetic routes to 1,3-dideazauridine that don't utilize this compound?
A: The provided research focuses solely on the synthesis utilizing this compound. [] While alternative synthetic routes might exist, they are not explored in this research. Further investigation into the literature on nucleoside analog synthesis would be required to identify other potential synthetic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)

